4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane
Overview
Description
4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane is a synthetic organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxa-azaspiro ring system and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,4-dimethoxybenzyl chloride by reacting 2,4-dimethoxybenzyl alcohol with thionyl chloride.
Spirocyclic Ring Formation: The next step involves the formation of the spirocyclic ring system. This can be achieved by reacting the dimethoxybenzyl chloride with a suitable azaspiro compound under basic conditions.
Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane: Unique due to its spirocyclic structure and dimethoxyphenyl group.
4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]heptane: Similar structure but with a different ring size.
4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]nonane: Similar structure but with a larger ring size.
Uniqueness
The uniqueness of 4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[25]octane lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-17-13-4-3-12(14(9-13)18-2)10-16-7-8-19-11-15(16)5-6-15/h3-4,9H,5-8,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWBGQQYTOEGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOCC23CC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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